molecular formula C17H15Cl2N3O4S2 B2708878 2-(2,4-dichlorophenoxy)-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide CAS No. 923122-04-7

2-(2,4-dichlorophenoxy)-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide

Cat. No. B2708878
CAS RN: 923122-04-7
M. Wt: 460.34
InChI Key: HMPFSKCPLBNSEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-D is an odorless white to tan solid . It’s one of the most widely used broadleaf herbicides in the world . It’s structurally and functionally analogous to the natural auxin IAA .


Synthesis Analysis

The preparation of 2,4-D was reported by R. Pokorny in 1941 from 2,4-dichlorophenol and chloroacetic acid .


Molecular Structure Analysis

The molecular formula of 2,4-D is C8H6Cl2O3 . Its average mass is 220.030 Da and its monoisotopic mass is 218.962128 Da .


Chemical Reactions Analysis

2,4-D is incompatible with strong oxidizers and is corrosive to metals . It decomposes rapidly in water .


Physical And Chemical Properties Analysis

2,4-D is soluble in water . It has a density of 1.3965 (rough estimate), a melting point of 110-112°C (lit.), and a boiling point of 335.78°C (rough estimate) .

Scientific Research Applications

Global Trends and Toxicology Studies

Research on the toxicology and mutagenicity of 2,4-dichlorophenoxyacetic acid (2,4-D), a chemical closely related to the subject compound, has advanced significantly. A scientometric review highlights the global trends in 2,4-D research, focusing on its toxicological impact on both humans and the environment. This review emphasizes the need for future research to concentrate on molecular biology aspects, specifically gene expression, to better understand the toxicological effects of such compounds (Zuanazzi, Ghisi, & Oliveira, 2020).

Environmental Impact and Biodegradation

Studies on the environmental impact and biodegradation of chlorophenols, compounds structurally similar to the subject compound, have been reviewed extensively. These compounds are significant due to their role as precursors to dioxins, highlighting the critical need to understand their fate in environments such as municipal solid waste incineration (MSWI). Research indicates a correlation between chlorophenols and other toxic by-products, suggesting the importance of monitoring and mitigating their presence in the environment (Peng et al., 2016).

Medicinal Chemistry Applications

The benzothiazole moiety, an integral part of the chemical structure , has been the focus of medicinal chemistry research due to its wide range of pharmacological properties. Reviews on benzothiazole-based molecules have revealed their significant therapeutic potential across various medical conditions, including anticancer, antibacterial, and anti-inflammatory diseases. This underscores the versatility of benzothiazole derivatives in drug discovery and development (Keri, Patil, Patil, & Budagumpi, 2015).

Environmental and Human Health Concerns

The widespread use of herbicides like 2,4-D has raised concerns regarding their potential impact on human health and ecosystems. Reviews have called for comprehensive studies to understand the environmental fate, accumulation, and effects of low-level exposures to such compounds. The increased use of 2,4-D-resistant crops may lead to higher residue levels in the environment, necessitating further investigation into the safe use and management of these chemicals (Islam et al., 2017).

Safety And Hazards

2,4-D is considered a hazard. Dust may irritate eyes. Ingestion causes gastroenteric distress, diarrhea, mild central nervous system depression, dysphagia, and possible transient liver and kidney injury .

Future Directions

While 2,4-D is already widely used, research is ongoing into its effects and potential uses. For example, studies have looked into the use of nanocarrier-based formulations to improve the use efficiency and reduce the off-target effects of pesticides like 2,4-D .

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N3O4S2/c1-22(2)28(24,25)11-4-5-13-15(8-11)27-17(20-13)21-16(23)9-26-14-6-3-10(18)7-12(14)19/h3-8H,9H2,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMPFSKCPLBNSEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dichlorophenoxy)-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.